Butenafine hydrochloride
Overview
Description
Butenafine hydrochloride is a synthetic benzylamine antifungal agent. It is primarily used in topical formulations to treat various fungal infections, including athlete’s foot, ringworm, and jock itch. The compound is known for its effectiveness against a broad spectrum of dermatophytes and yeast infections .
Mechanism of Action
Target of Action
Butenafine hydrochloride, a synthetic benzylamine antifungal agent, primarily targets the squalene epoxidase enzyme . This enzyme plays a crucial role in the formation of sterols, which are necessary for fungal cell membranes .
Mode of Action
This compound interacts with its target, the squalene epoxidase enzyme, by inhibiting its activity . This inhibition leads to the synthesis inhibition of sterols . The compound’s antifungal activity is believed to be exerted through this alteration of cellular membranes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting the squalene epoxidase enzyme, this compound disrupts the synthesis of ergosterol, a major fungal membrane sterol . This results in a deficiency in ergosterol, leading to increased membrane permeability and leakage of cellular components .
Pharmacokinetics
It is known that this compound is metabolized in the liver .
Result of Action
The molecular and cellular effects of this compound’s action involve the alteration of fungal cellular membranes, resulting in increased membrane permeability . This leads to the leakage of cellular components, ultimately causing fungal cell death . Furthermore, the inhibition of squalene epoxidase leads to a toxic buildup of squalene .
Biochemical Analysis
Biochemical Properties
Butenafine hydrochloride’s mechanism of action involves the synthesis inhibition of sterols . Specifically, it acts to inhibit the activity of the squalene epoxidase enzyme , which is essential in the formation of sterols necessary for fungal cell membranes .
Cellular Effects
This compound exerts its antifungal activity through the alteration of cellular membranes . This results in increased membrane permeability and growth inhibition . It is mainly active against dermatophytes and has superior fungicidal activity against this group of fungi .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the synthesis of ergosterol by binding to and inhibiting squalene epoxidase . This enzyme is in the pathway used for the creation of the sterols needed in fungal cell membranes . Lacking ergosterol, the cell membranes increase in permeability, allowing their contents to leak out . Furthermore, inhibition of squalene epoxidase leads to a toxic buildup of squalene .
Temporal Effects in Laboratory Settings
It is known that this compound is well-tolerated as a topical antifungal .
Dosage Effects in Animal Models
The guinea pig has been the most often used animal model to evaluate the efficacy of antifungal compounds against dermatophytes .
Metabolic Pathways
This compound’s metabolic pathway involves the synthesis inhibition of sterols . It acts to inhibit the activity of the squalene epoxidase enzyme , which is essential in the formation of sterols necessary for fungal cell membranes .
Subcellular Localization
It is known that it works by inhibiting the synthesis of ergosterol, a major component of the fungal cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butenafine hydrochloride is synthesized through a multi-step process involving the reaction of 4-tert-butylbenzyl chloride with N-methyl-1-naphthylmethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Butenafine hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield various alkylated derivatives of butenafine .
Scientific Research Applications
Chemistry
In chemistry, butenafine hydrochloride is studied for its unique structural properties and reactivity. Researchers explore its potential as a precursor for synthesizing other benzylamine derivatives .
Biology
Biologically, this compound is investigated for its antifungal activity. Studies focus on its efficacy against different fungal strains and its potential use in treating resistant infections .
Medicine
Medically, this compound is widely used in topical formulations to treat fungal infections. Its effectiveness and safety profile make it a preferred choice for dermatological applications .
Industry
In the industrial sector, this compound is used in the formulation of various antifungal creams and ointments. Its stability and ease of formulation contribute to its widespread use in pharmaceutical products .
Comparison with Similar Compounds
Similar Compounds
Comparison
Butenafine hydrochloride is structurally related to terbinafine and naftifine, both of which are also squalene epoxidase inhibitors. this compound exhibits superior activity against certain fungal strains, particularly Candida albicans. Unlike clotrimazole and miconazole, which belong to the azole class of antifungals, this compound is a benzylamine derivative, offering a different mechanism of action and potentially fewer side effects .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBSAUIFGPSHCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048589 | |
Record name | Butenafine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101827-46-7 | |
Record name | Butenafine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101827-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butenafine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101827467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butenafine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-tert-Butylbenzyl)-N-methyl-1-naphtalenemethanamine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTENAFINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8XA2029ZI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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